Cas no 53204-51-6 (4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione)

4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione Chemical and Physical Properties
Names and Identifiers
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- 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione
- 2-hydroxy-4,4-bis(prop-2-enyl)isoquinoline-1,3-dione
- 53204-51-6
-
- Inchi: InChI=1S/C15H15NO3/c1-3-9-15(10-4-2)12-8-6-5-7-11(12)13(17)16(19)14(15)18/h3-8,19H,1-2,9-10H2
- InChI Key: IRHPYNGDOIYGCY-UHFFFAOYSA-N
- SMILES: O=C1N(O)C(C(CC=C)(CC=C)C2=C1C=CC=C2)=O
Computed Properties
- Exact Mass: 257.10519334g/mol
- Monoisotopic Mass: 257.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 57.6Ų
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737541-1g |
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2h,4h)-dione |
53204-51-6 | 98% | 1g |
¥9143.00 | 2024-05-10 | |
Chemenu | CM143887-1g |
4,4-diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |
53204-51-6 | 95% | 1g |
$1086 | 2021-08-05 | |
Crysdot LLC | CD11109781-1g |
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |
53204-51-6 | 95+% | 1g |
$1152 | 2024-07-17 | |
Chemenu | CM143887-1g |
4,4-diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |
53204-51-6 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A189005771-1g |
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |
53204-51-6 | 95% | 1g |
$933.00 | 2023-09-01 | |
Ambeed | A720839-1g |
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |
53204-51-6 | 95+% | 1g |
$933.0 | 2024-04-18 |
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
Additional information on 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione
Comprehensive Overview of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 53204-51-6)
4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 53204-51-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique isoquinoline backbone and diallyl functional groups, exhibits remarkable properties that make it a subject of ongoing research. Its molecular structure, which includes a hydroxy group at the 2-position, contributes to its reactivity and potential applications in various industries.
In recent years, the demand for isoquinoline derivatives has surged due to their versatility in pharmaceutical development. Researchers are particularly interested in 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione for its potential role in designing novel therapeutic agents. The compound's ability to interact with biological targets, such as enzymes and receptors, has sparked investigations into its anti-inflammatory and antioxidant properties. These attributes align with current trends in drug discovery, where natural product-inspired molecules are highly sought after.
The synthesis of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione involves multi-step organic reactions, often starting from readily available precursors like phthalic anhydride or allylamine. Modern synthetic techniques, including microwave-assisted synthesis and catalysis, have been employed to improve yield and efficiency. These advancements address the growing need for sustainable and cost-effective production methods, a topic frequently searched by professionals in the chemical industry.
Beyond pharmaceuticals, 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione has shown promise in material science. Its conjugated system and functional groups make it a candidate for developing organic semiconductors and photovoltaic materials. With the global push toward renewable energy, this application has become a hot topic among researchers and engineers. The compound's potential to enhance the efficiency of solar cells is particularly noteworthy, as it aligns with the increasing demand for green technologies.
Analytical characterization of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure the purity and structural integrity of the compound, which is critical for its intended applications. The availability of high-quality analytical data is a common concern among purchasers and researchers, making this aspect a frequently searched topic in academic and industrial circles.
In conclusion, 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 53204-51-6) represents a fascinating area of study with broad implications across multiple disciplines. Its unique chemical properties, coupled with its potential applications in drug development and advanced materials, make it a compound of significant interest. As research continues to uncover new uses for this molecule, its relevance in both scientific and industrial contexts is expected to grow.
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